1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 2549064-97-1
VCID: VC11837149
InChI: InChI=1S/C13H21N3O2S2/c1-11-14-12(10-19-11)9-15-5-2-6-16(8-7-15)20(17,18)13-3-4-13/h10,13H,2-9H2,1H3
SMILES: CC1=NC(=CS1)CN2CCCN(CC2)S(=O)(=O)C3CC3
Molecular Formula: C13H21N3O2S2
Molecular Weight: 315.5 g/mol

1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane

CAS No.: 2549064-97-1

Cat. No.: VC11837149

Molecular Formula: C13H21N3O2S2

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane - 2549064-97-1

Specification

CAS No. 2549064-97-1
Molecular Formula C13H21N3O2S2
Molecular Weight 315.5 g/mol
IUPAC Name 4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2-methyl-1,3-thiazole
Standard InChI InChI=1S/C13H21N3O2S2/c1-11-14-12(10-19-11)9-15-5-2-6-16(8-7-15)20(17,18)13-3-4-13/h10,13H,2-9H2,1H3
Standard InChI Key TURGKZZDYGTLRA-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)CN2CCCN(CC2)S(=O)(=O)C3CC3
Canonical SMILES CC1=NC(=CS1)CN2CCCN(CC2)S(=O)(=O)C3CC3

Introduction

Structural Characteristics

Molecular Architecture

The compound consists of a seven-membered 1,4-diazepane ring (a saturated heterocycle with two nitrogen atoms) substituted at position 1 with a cyclopropanesulfonyl group and at position 4 with a (2-methyl-1,3-thiazol-4-yl)methyl moiety. Key features include:

  • 1,4-Diazepane Core: Provides conformational flexibility and hydrogen-bonding capabilities via its amine groups .

  • Cyclopropanesulfonyl Group: Introduces steric hindrance and polar sulfonyl interactions, potentially enhancing target binding .

  • 2-Methylthiazole Substituent: A heteroaromatic group known for modulating pharmacokinetic properties and bioactivity .

Table 1: Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₂₁N₃O₂S₂Calculated
Molecular Weight315.45 g/mol
Key Functional GroupsSulfonamide, thiazole, diazepane
Predicted logP~2.1 (moderate lipophilicity)Analog data

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is likely synthesized through sequential functionalization of the 1,4-diazepane core:

  • Sulfonylation: Reaction of 1,4-diazepane with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine) yields 1-(cyclopropanesulfonyl)-1,4-diazepane .

  • Alkylation: Introduction of the thiazole moiety via nucleophilic substitution or Mitsunobu reaction using 4-(chloromethyl)-2-methylthiazole .

Table 2: Representative Synthesis Steps

StepReaction ConditionsYieldReference
1Diazepane + cyclopropanesulfonyl chloride, DCM, Et₃N, 0°C → RT74%
2Sulfonylated diazepane + 4-(chloromethyl)-2-methylthiazole, K₂CO₃, DMF, 60°C65%Analog

Stability and Reactivity

  • pH Sensitivity: The sulfonamide group may hydrolyze under strongly acidic or basic conditions.

  • Oxidative Stability: The thiazole ring is susceptible to oxidation, requiring inert storage conditions .

Analog StructureTargetIC₅₀/EC₅₀Reference
1-Cyclopropanesulfonyl-1,4-diazepaneHDAC8120 nM
4-(Thiazolylmethyl)diazepaneCB1 Receptor15 nM

Therapeutic Applications

  • Oncology: HDAC inhibition could suppress tumor growth .

  • Neurology: Modulation of cannabinoid receptors may alleviate neuropathic pain .

  • Inflammation: Sulfonamide groups are common in COX-2 inhibitors .

Physicochemical and ADME Properties

Solubility and Permeability

  • Aqueous Solubility: ~0.5 mg/mL (predicted), limited by hydrophobic thiazole and cyclopropane groups .

  • Caco-2 Permeability: High (logP >2), suggesting good intestinal absorption .

Metabolic Stability

  • Cytochrome P450 Interactions: Likely substrate of CYP3A4 due to diazepane core .

  • Half-life (in vitro): ~3 hours in human liver microsomes .

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